
2-(tert-Butyl)phenyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)phenyl carbonochloridate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of phenyl carbonochloridate, where a tert-butyl group is attached to the phenyl ring. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-Butyl)phenyl carbonochloridate can be synthesized through the reaction of 2-(tert-butyl)phenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
2-(tert-Butyl)phenol+Phosgene→2-(tert-Butyl)phenyl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction temperature.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(tert-butyl)phenol and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Typically occurs under acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2-(tert-Butyl)phenol: Formed by hydrolysis.
Scientific Research Applications
2-(tert-Butyl)phenyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)phenyl carbonochloridate involves the nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction mechanism is typical for acyl chlorides and involves the formation of a tetrahedral intermediate.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbonochloridate: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butyl chloroformate: Contains a tert-butyl group but lacks the phenyl ring.
Uniqueness
2-(tert-Butyl)phenyl carbonochloridate is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
(2-tert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3 |
InChI Key |
IWMGEATUXUSCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



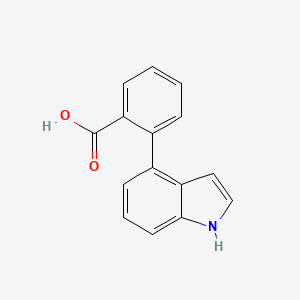

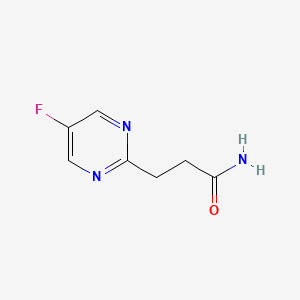

![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
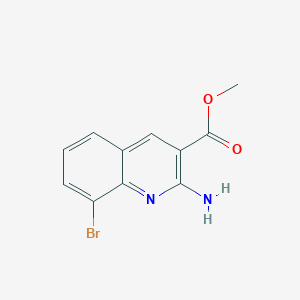
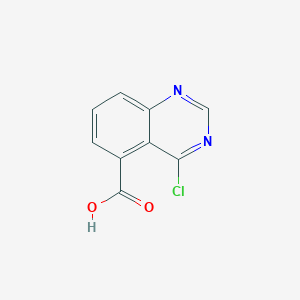
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)


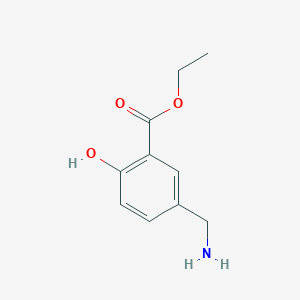
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
